molecular formula C9H8F3NO3 B1410206 Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate CAS No. 1227595-19-8

Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate

Cat. No.: B1410206
CAS No.: 1227595-19-8
M. Wt: 235.16 g/mol
InChI Key: OHFHQSCTDVRKRZ-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol It is a derivative of isonicotinic acid, featuring a trifluoromethyl group and a methoxy group attached to the pyridine ring

Preparation Methods

The synthesis of Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate typically involves the esterification of 3-methoxy-2-(trifluoromethyl)isonicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate can be compared with other similar compounds, such as:

Biological Activity

Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group and a trifluoromethyl group attached to an isonicotinic acid derivative. The presence of these functional groups enhances its lipophilicity and biological activity, making it a subject of interest in various research fields.

Property Details
Molecular Formula C10H10F3N O3
Molecular Weight Approximately 235.16 g/mol
Functional Groups Methoxy (-OCH3), Trifluoromethyl (-CF3)

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects against various pathogens, potentially making it useful in treating infections.
  • Anti-inflammatory Effects : The compound has been observed to exhibit anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.
  • Anticancer Potential : Preliminary studies have indicated that similar trifluoromethylated compounds can enhance anticancer activity, suggesting that this compound may also possess such potential .

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to act as a potent inhibitor or activator of certain biological pathways. This enhanced binding capability is attributed to increased lipophilicity and the ability to penetrate biological membranes effectively.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds, which also contain trifluoromethyl groups. Below is a comparison highlighting their notable activities:

Compound Name Structural Characteristics Notable Activities
Methyl 2-methoxy-3-(trifluoromethyl)isonicotinateMethoxy at position 2Antimicrobial and anti-inflammatory properties
Methyl 6-methoxy-2-(trifluoromethyl)nicotinateMethoxy at position 6Antineoplastic activity
Ethyl 2-methoxy-6-(trifluoromethyl)nicotinateEthyl instead of methyl groupPotential use in drug development

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound showed significant antimicrobial activity against Gram-positive bacteria, indicating its potential as a therapeutic agent in infectious diseases.
  • Anti-inflammatory Studies : In vitro studies revealed that the compound inhibited pro-inflammatory cytokine production, suggesting its utility in treating inflammatory conditions.
  • Preliminary Anticancer Research : Similar compounds with trifluoromethyl moieties have shown enhanced anticancer activities in various cancer cell lines (e.g., MCF-7), indicating that this compound may also exhibit similar properties pending further investigation .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profiles of the compound in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

Properties

IUPAC Name

methyl 3-methoxy-2-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-6-5(8(14)16-2)3-4-13-7(6)9(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFHQSCTDVRKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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